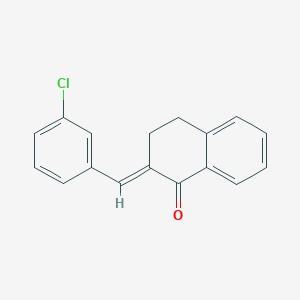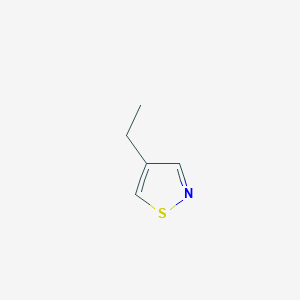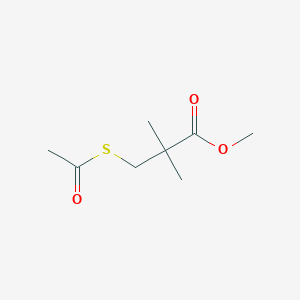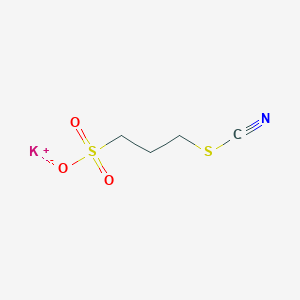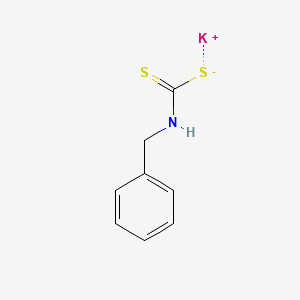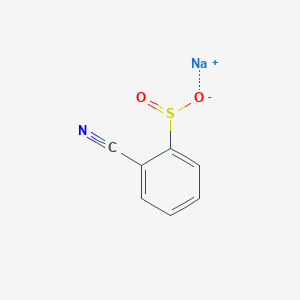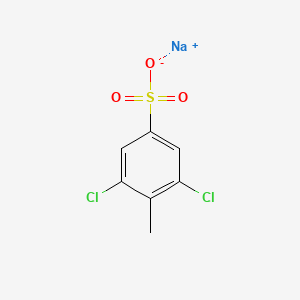![molecular formula C8H14O4S B6612193 methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate CAS No. 90371-17-8](/img/structure/B6612193.png)
methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate (MOPSO) is a small molecule that has been gaining increasing attention in the scientific research community due to its potential applications in various fields. MOPSO is an organosulfur compound that is naturally found in a variety of plants and is known to possess both antioxidant and anti-inflammatory properties. It is also known to have a variety of other biological activities, such as anti-tumor and anti-cancer effects.
Aplicaciones Científicas De Investigación
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate has been studied extensively in the scientific research community due to its potential applications in various fields. It has been found to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, this compound has been found to possess anti-tumor and anti-cancer effects, as well as anti-bacterial activity. It has also been used in the synthesis of various other compounds, such as thioureas and thiols.
Mecanismo De Acción
The exact mechanism of action of methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate is still not fully understood. However, it is believed to act by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and inhibiting the activities of various pro-inflammatory mediators. It is also believed to act by modulating the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, as well as anti-tumor and anti-cancer effects. It has also been found to possess anti-bacterial activity and to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase. Additionally, this compound has been found to possess anti-fungal activity and to modulate the activity of various proteins, such as NF-κB and AP-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate has several advantages as a research tool, such as its easy synthesis, low cost, and wide variety of biological activities. Additionally, it is a relatively safe compound, with no known toxicity. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, its low stability in acidic conditions can make it difficult to store for long periods of time.
Direcciones Futuras
There are a variety of potential future directions for the use of methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate in scientific research. For example, it could be used to develop new therapeutic agents for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, it could be used to develop new compounds with improved biological activities, such as anti-bacterial, anti-fungal, and anti-tumor activities. Additionally, it could be used to develop new compounds with improved solubility and stability, which could make them more suitable for use in laboratory experiments. Finally, it could be used to develop new compounds with improved pharmacokinetic and pharmacodynamic properties, which could make them more suitable for use in clinical trials.
Métodos De Síntesis
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate can be synthesized from commercially available starting materials, such as 1-methoxy-1-oxopropan-2-yl chloride and thiourea. The synthesis of this compound involves the reaction of these two starting materials in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out at room temperature and is considered to be a simple and efficient method for the synthesis of this compound.
Propiedades
IUPAC Name |
methyl 2-(1-methoxy-1-oxopropan-2-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-5(7(9)11-3)13-6(2)8(10)12-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJPHCZMYEUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

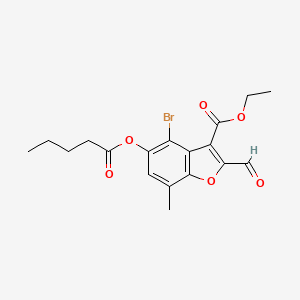
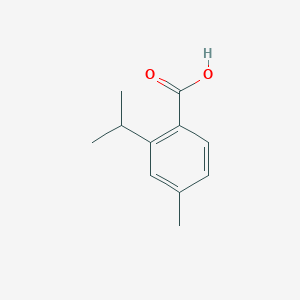
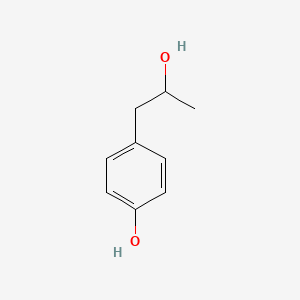
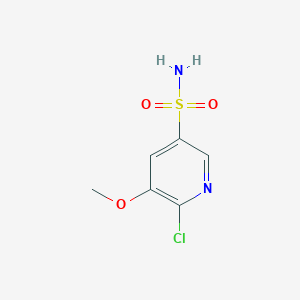
![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
